molecular formula C11H14O3 B124256 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone CAS No. 181115-16-2

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

Cat. No. B124256
CAS RN: 181115-16-2
M. Wt: 194.23 g/mol
InChI Key: PMUXAPWBDFLFGF-UHFFFAOYSA-N
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Description

The compound “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” is a type of aromatic ketone . Aromatic ketones are a class of compounds that contain a carbonyl group (C=O) directly attached to an aromatic ring. They are widely used in the synthesis of various organic compounds and have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol and a molecular formula of C10H12O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Polyurethane Modification

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone: can be used to modify polyurethanes (PUs) by introducing ionic liquids (ILs) during the synthesis process. This modification enhances the mechanical and multifunctional properties of PUs, such as electrical conductivity, flame retardancy, and antistatic characteristics. These modified PUs find applications in flexible devices like sensors, actuators, and functional membranes for batteries and gas absorption .

Antiviral Research

This compound is structurally similar to 5-(2-Hydroxyethyl)-2-methoxyphenol , which has shown inhibitory effects against the influenza virus. Although the specific role of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone in antiviral activity is not clear, its structural similarity suggests potential applications in the development of antiviral agents.

Smart Hydrogel Synthesis

The compound can be incorporated into the synthesis of smart hydrogels. These hydrogels can respond to external stimuli such as ultrasound, making them useful in drug delivery systems where controlled release of medication is crucial. The compound’s reactive groups make it suitable for copolymerization with monomers like HEMA and HEA to create responsive hydrogel networks .

Molecular Structure Analysis

Due to its phenolic structure with a methoxy group and a hydroxyethyl group, 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is a polar molecule with good solubility. This makes it an interesting candidate for studies involving molecular interactions and solubility in various solvents.

Chemical Reaction Studies

As a phenol derivative, this compound can undergo typical phenolic reactions, such as electrophilic aromatic substitution. This property can be exploited in synthetic chemistry research to create a variety of complex molecules with potential applications in material science and pharmaceuticals.

Inhibitor and Substrate Moieties

Similar compounds have been used in the study of inhibitor and substrate moieties to enzymes like acetylcholinesterase. While the direct application of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone in this context is not documented, its structural features suggest potential use in enzyme inhibition studies .

properties

IUPAC Name

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXAPWBDFLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627440
Record name 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

CAS RN

181115-16-2
Record name 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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